Abiraterone isopropyl ether

Pharmaceutical Analytical Chemistry HPLC Impurity Profiling USP Monograph Compliance

Abiraterone isopropyl ether (CAS 2484719-15-3, molecular formula C₂₇H₃₇NO, molecular weight 391.60 g/mol) is a pharmaceutical analytical impurity of the androgen synthesis inhibitor abiraterone acetate. It is chemically defined as 3β-isopropoxy-17-(pyridin-3-yl)androsta-5,16-diene and is classified by the United States Pharmacopeia as a process-related impurity that is monitored during active pharmaceutical ingredient (API) production.

Molecular Formula C27H37NO
Molecular Weight 391.6 g/mol
CAS No. 2484719-15-3
Cat. No. B3326332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone isopropyl ether
CAS2484719-15-3
Molecular FormulaC27H37NO
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESCC(C)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
InChIInChI=1S/C27H37NO/c1-18(2)29-21-11-13-26(3)20(16-21)7-8-22-24-10-9-23(19-6-5-15-28-17-19)27(24,4)14-12-25(22)26/h5-7,9,15,17-18,21-22,24-25H,8,10-14,16H2,1-4H3/t21-,22-,24-,25-,26-,27+/m0/s1
InChIKeyDORVFIKWPJXVAP-MVVRIGEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abiraterone Isopropyl Ether (CAS 2484719-15-3): Identity, Classification, and Pharmacopeial Role


Abiraterone isopropyl ether (CAS 2484719-15-3, molecular formula C₂₇H₃₇NO, molecular weight 391.60 g/mol) is a pharmaceutical analytical impurity of the androgen synthesis inhibitor abiraterone acetate [1]. It is chemically defined as 3β-isopropoxy-17-(pyridin-3-yl)androsta-5,16-diene and is classified by the United States Pharmacopeia as a process-related impurity that is monitored during active pharmaceutical ingredient (API) production [2]. Unlike the parent drug abiraterone acetate (a CYP17A1 inhibitor prodrug used in metastatic castration-resistant prostate cancer), this compound serves exclusively as a reference standard for analytical method development, method validation, and quality control in abbreviated new drug applications (ANDAs) .

Why Generic 'Abiraterone Impurity' Compounds Cannot Substitute for Abiraterone Isopropyl Ether in Analytical Workflows


Abiraterone isopropyl ether is not interchangeable with other abiraterone-related impurities—such as abiraterone ethyl ether, anhydro abiraterone, or 7-ketoabiraterone acetate—because each impurity possesses a distinct relative retention time (RRT) and relative response factor (RRF) under the official USP chromatographic method [1]. The isopropyl ether elutes at an RRT of 1.26, clearly resolved from the ethyl ether (RRT 1.18) and the active peak (RRT 1.00), meaning that substitution with a different impurity standard would yield incorrect retention time identification, inaccurate quantification, and potential failure of system suitability testing [1]. Furthermore, different impurities arise from distinct synthetic origins: the isopropyl ether forms via isopropanol interaction during synthesis, while the ethyl ether derives from ethanol, requiring compound-specific reference standards for accurate impurity profiling [2].

Quantitative Differentiation Evidence: Abiraterone Isopropyl Ether vs. Closest Analogs


USP Chromatographic Resolution: RRT 1.26 Distinguishes Isopropyl Ether from Ethyl Ether (RRT 1.18) and Parent API (RRT 1.00)

Under the official USP Abiraterone Acetate chromatographic method (LC-UV at 254 nm, L1 column, 15°C, gradient of ammonium acetate buffer/acetonitrile/ethanol), abiraterone isopropyl ether exhibits a relative retention time (RRT) of 1.26, compared to the parent compound abiraterone acetate at RRT 1.00 and the closest structural analog abiraterone ethyl ether at RRT 1.18 [1]. The relative response factor (RRF) for the isopropyl ether is 1.0, and the acceptance criterion is NMT 0.20% [1]. This RRT difference of 0.08 units between isopropyl ether (1.26) and ethyl ether (1.18) provides unambiguous chromatographic identification, preventing misassignment of impurity peaks [1].

Pharmaceutical Analytical Chemistry HPLC Impurity Profiling USP Monograph Compliance

Molecular Weight Differentiation: 391.60 Da (Isopropyl Ether) vs. 377.57 Da (Ethyl Ether) Enables Mass Spectrometric Discrimination

Abiraterone isopropyl ether (C₂₇H₃₇NO) has a molecular weight of 391.60 Da, which is 14.03 Da higher than the closest process-related impurity abiraterone ethyl ether (C₂₆H₃₅NO, MW 377.57 Da) [1][2]. This mass difference arises from the replacement of the ethoxy group (-OCH₂CH₃) with an isopropoxy group (-OCH(CH₃)₂) at the 3β-position of the androsta-5,16-diene scaffold [2]. In LC-MS analysis, this 14-Da shift provides unambiguous mass-based discrimination between the two ether impurities, preventing co-identification errors in impurity profiling workflows [3].

LC-MS Impurity Identification Mass Spectrometry Structural Characterization

Regulatory Specification Limit: NMT 0.20% in USP Monograph Enforces Quantitative Control Distinct from Unspecified Impurities (NMT 0.10%)

The USP Abiraterone Acetate monograph assigns a specific acceptance criterion of NMT 0.20% for abiraterone isopropyl ether, identical to the limit for abiraterone ethyl ether but distinct from unspecified impurities (NMT 0.10%) and the total impurities limit of NMT 0.80% [1]. This specification is enforced using an RRF of 1.0 and quantitation against the abiraterone acetate standard solution at 0.625 mg/mL, with a sensitivity solution requirement of S/N ≥ 10 at 0.3 μg/mL [1]. Commercial API suppliers confirm this 0.20% maximum specification for the isopropyl ether impurity .

ICH Q3A/Q3B Compliance Pharmaceutical Quality Control Impurity Specification Setting

USP System Suitability Mixture Inclusion: Isopropyl Ether Is a Designated Peak Marker for Method Qualification

Abiraterone isopropyl ether is a named component of the USP Abiraterone System Suitability Mixture RS, which contains abiraterone acetate and small amounts of specified impurities including abiraterone isopropyl ether, abiraterone ethyl ether, anhydro abiraterone, O-chlorobutylabiraterone, and 3-deoxy-3-chloroabiraterone [1]. This mixture is used to demonstrate system suitability before analytical runs, with a required resolution of NLT 1.0 between anhydro abiraterone (RRT 1.29) and 3-deoxy-3-chloroabiraterone (RRT 1.31) peaks [1]. The inclusion of the isopropyl ether in this mixture confirms its status as a critical marker for method qualification, distinguishing it from impurities that are not part of the official system suitability test [2].

HPLC System Suitability Pharmacopeial Reference Standards Analytical Method Validation

Procurement-Grade Purity: >95% HPLC Purity with Orthogonal Characterization (NMR, MS, HPLC) as Standard Deliverable

Commercial suppliers of abiraterone isopropyl ether routinely provide the compound at >95% purity by HPLC, accompanied by full characterization data including ¹H-NMR, MS, and HPLC chromatograms . USP-certified material (Catalog No. 1A03450) is supplied at $800/25 mg as a Pharmaceutical Analytical Impurity (PAI) with neat format, storage at 2–8°C, and hazard classification Repr. 1B (H360FD: May damage fertility or the unborn child) . The compound is a white to pale yellow semi-solid, and its purity is calculated as [100 – (water content by KF)] × (HPLC purity) / 100 per standard COA practice [1]. This characterization package exceeds the requirements for a generic research chemical and is designed specifically for regulatory submission support .

Reference Standard Procurement Impurity Characterization Certificate of Analysis

Validated Application Scenarios for Abiraterone Isopropyl Ether (CAS 2484719-15-3) in Pharmaceutical Development and Quality Control


ANDA Method Development and Validation for Abiraterone Acetate API Impurity Profiling

Abiraterone isopropyl ether is used as a primary reference standard for developing and validating HPLC-UV methods for impurity profiling of abiraterone acetate API, as mandated by the USP monograph. Its distinct RRT of 1.26 and RRF of 1.0, established in the official USP chromatographic system, are used as system suitability benchmarks to ensure adequate resolution from the ethyl ether impurity (RRT 1.18) and the active peak (RRT 1.00) [1]. The compound is included in the USP Abiraterone System Suitability Mixture RS, making it indispensable for demonstrating method qualification before routine batch analysis [1].

Quality Control Lot-Release Testing Under ICH Q3A/Q3B Impurity Thresholds

During commercial production of abiraterone acetate, the isopropyl ether impurity must be quantified against the 0.20% acceptance criterion specified in the USP monograph, using a sensitivity solution of 0.3 μg/mL (S/N ≥ 10) and a disregard limit of 0.05% [1]. The compound's RRF of 1.0 allows direct area-normalization quantitation without response factor correction, simplifying the analytical workflow relative to impurities with non-unity RRFs such as α-epoxyabiraterone acetate and β-epoxyabiraterone acetate (RRF = 0.26) [1]. Commercial API suppliers routinely apply the 0.20% maximum specification for this impurity .

LC-MS Confirmation of Isopropyl Ether Identity in Complex Impurity Mixtures

When impurity profiling by LC-MS, the isopropyl ether's molecular weight of 391.60 Da provides a 14-Da mass shift relative to the ethyl ether (377.57 Da), enabling unambiguous mass spectrometric identification [1]. However, its near-isobaric relationship with abiraterone acetate (391.55 Da, Δ = 0.05 Da) means that chromatographic resolution (RRT 1.26 vs. 1.00) remains critical for accurate identification, reinforcing the need for a compound-specific reference standard rather than reliance on mass data alone [1].

Forced Degradation and Stability-Indicating Method Development

Abiraterone isopropyl ether is employed in forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to determine whether this process impurity increases under accelerated stability conditions. The USP PAI grade material (Catalog No. 1A03450) is specifically intended for use in stress studies to identify degradation impurities and develop stability-indicating methods . Its characterized purity of >95% (HPLC) with orthogonal NMR and MS confirmation ensures that any increase in the isopropyl ether peak during stability testing can be reliably attributed to API degradation rather than reference standard contamination .

Quote Request

Request a Quote for Abiraterone isopropyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.